molecular formula C6H6ClNO2S B1593418 Methyl 2-(chloromethyl)thiazole-4-carboxylate CAS No. 321371-29-3

Methyl 2-(chloromethyl)thiazole-4-carboxylate

Cat. No. B1593418
M. Wt: 191.64 g/mol
InChI Key: SRDRWIMXEFYHIK-UHFFFAOYSA-N
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Patent
US07365225B2

Procedure details

An aqueous solution of HCl (36%, 68 mL) was added to a solution of methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate (34 g, 177 mmol) in dioxane (680 mL), water (65 mL) and refluxed overnight. The dioxane was then removed in vacuo and the product was extracted from the aqueous layer with MTBE (4×473 mL), dried over MgSO4 and evaporated to give the title compound (28.3 g, 97%).
Name
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9]([O:11]C)=[O:10])[N:8]=1>O1CCOCC1.O>[Cl:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9]([OH:11])=[O:10])[N:8]=1

Inputs

Step One
Name
Quantity
68 mL
Type
reactant
Smiles
Cl
Name
Quantity
34 g
Type
reactant
Smiles
ClCC=1SC=C(N1)C(=O)OC
Name
Quantity
680 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
65 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The dioxane was then removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the product was extracted from the aqueous layer with MTBE (4×473 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClCC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.